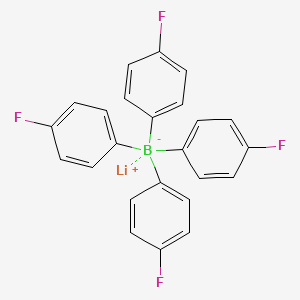
Lithium tetrakis(p-fluorophenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borate(1-), tetrakis(4-fluorophenyl)-, lithium (1:1) is a chemical compound with the molecular formula C24H16BF4Li. It is a lithium salt derivative of tetrakis(4-fluorophenyl)borate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Borate(1-), tetrakis(4-fluorophenyl)-, lithium (1:1) typically involves the reaction of lithium salts with tetrakis(4-fluorophenyl)borate. One common method is the reaction of lithium chloride with sodium tetrakis(4-fluorophenyl)borate in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Borate(1-), tetrakis(4-fluorophenyl)-, lithium (1:1) undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the lithium ion is replaced by other cations.
Coordination Reactions: It can form coordination complexes with transition metals, enhancing their catalytic properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Solvents: Organic solvents such as THF, dichloromethane, and acetonitrile are commonly used.
Catalysts: Transition metal catalysts like palladium and platinum can be used in coordination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated borate derivatives .
Aplicaciones Científicas De Investigación
Borate(1-), tetrakis(4-fluorophenyl)-, lithium (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Borate(1-), tetrakis(4-fluorophenyl)-, lithium (1:1) involves its ability to form stable complexes with various molecules. The borate anion can coordinate with metal ions, enhancing their catalytic properties. The lithium ion can also participate in electrochemical reactions, making this compound useful in battery technology .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium tetrakis(4-fluorophenyl)borate
- Potassium tetrakis(4-fluorophenyl)borate
- Lithium tetrakis(pentafluorophenyl)borate
Uniqueness
Borate(1-), tetrakis(4-fluorophenyl)-, lithium (1:1) is unique due to its specific combination of lithium and tetrakis(4-fluorophenyl)borate. This combination imparts unique properties such as high stability, solubility in organic solvents, and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications requiring high precision and stability .
Propiedades
Número CAS |
68140-33-0 |
|---|---|
Fórmula molecular |
C24H16BF4Li |
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
lithium;tetrakis(4-fluorophenyl)boranuide |
InChI |
InChI=1S/C24H16BF4.Li/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 |
Clave InChI |
CYAALCBETSCAKZ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


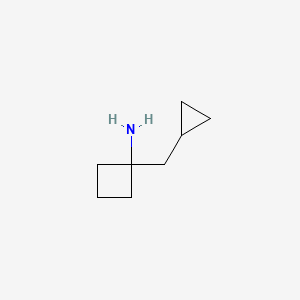
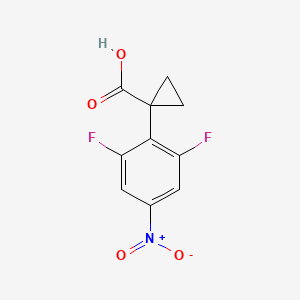
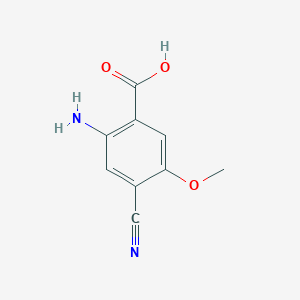
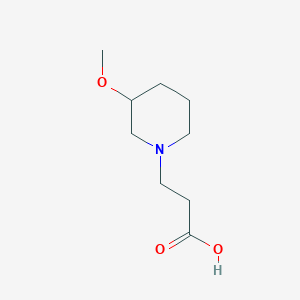
![(10R,13s)-13-[(z,1r)-4-isopropyl-1-methyl-hex-4-enyl]-10-methyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B12960065.png)
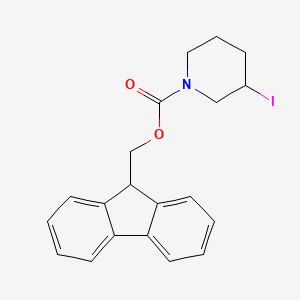
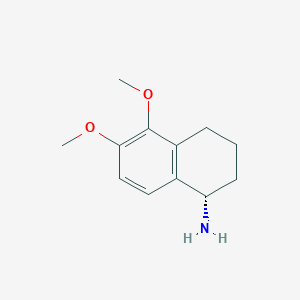
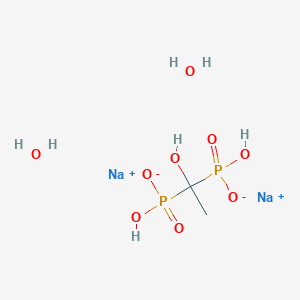
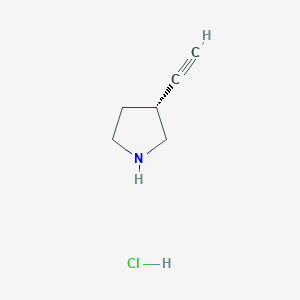
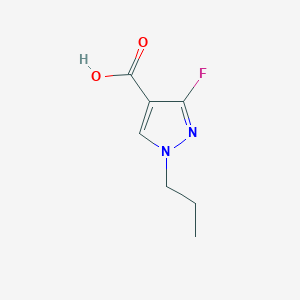
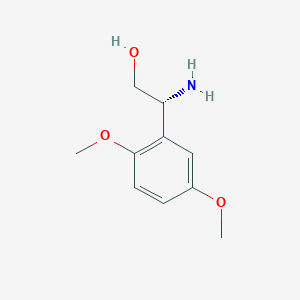
![6-Chlorobenzo[d]isoxazole-3-carboxamide](/img/structure/B12960088.png)
![5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960094.png)
![bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+)](/img/structure/B12960104.png)
